N-Trimethylsilylphthalimide

Description

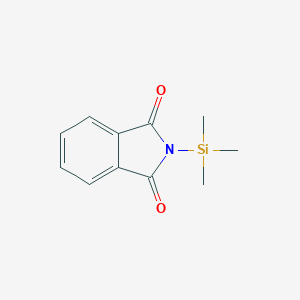

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-trimethylsilylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2Si/c1-15(2,3)12-10(13)8-6-4-5-7-9(8)11(12)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAPHEBMDYQXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065069 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10416-67-8 | |

| Record name | 2-(Trimethylsilyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10416-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Trimethylsilylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010416678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Trimethylsilylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trimethylsilyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TRIMETHYLSILYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X68NVE2AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Trimethylsilylphthalimide (CAS 10416-67-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

N-Trimethylsilylphthalimide (CAS: 10416-67-8) is a silylated derivative of phthalimide, utilized in organic synthesis as a versatile reagent and intermediate. This technical guide provides an in-depth overview of its chemical and physical properties, safety information, synthesis and purification protocols, and spectroscopic data. The content is structured to serve as a practical resource for professionals in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on calculations and should be considered as estimates.

| Property | Value | Reference |

| CAS Number | 10416-67-8 | |

| Molecular Formula | C₁₁H₁₃NO₂Si | [1] |

| Molecular Weight | 219.32 g/mol | [1] |

| Appearance | Light yellow solid (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | 300.27 °C at 760 mmHg (calculated) | |

| Density | 1.158 g/cm³ (calculated) | |

| Flash Point | 135.40 °C (calculated) | |

| Solubility | Expected to be soluble in non-polar organic solvents. Insoluble in water. |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Hazard Statements:

-

Toxic if swallowed or if inhaled.

-

May cause damage to organs through prolonged or repeated exposure.

-

Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

Do not breathe dust.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.

Synthesis and Purification

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of phthalimide using a suitable silylating agent. A common method involves the reaction of phthalimide with hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMCS). The following is a generalized experimental protocol.

Experimental Protocol:

Materials:

-

Phthalimide

-

Hexamethyldisilazane (HMDS)

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, combine phthalimide and a molar excess of hexamethyldisilazane in anhydrous toluene.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitor by TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess HMDS under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or chromatography.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Purification

The primary challenge in the purification of N-trimethylsilylated compounds is the potential for hydrolysis of the silyl group on acidic silica gel.[2] Therefore, purification by column chromatography should be performed using deactivated silica gel.

Experimental Protocol for Purification by Column Chromatography:

Materials:

-

Crude this compound

-

Silica gel

-

Triethylamine

-

Hexane

-

Ethyl acetate

-

Chromatography column

Procedure:

-

Deactivation of Silica Gel: Prepare a slurry of silica gel in a mixture of hexane and ethyl acetate (the eluent system determined by TLC), containing 0.5% (v/v) triethylamine.[2]

-

Column Packing: Pack a chromatography column with the deactivated silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the hexane/ethyl acetate/triethylamine mixture, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental data, the following spectroscopic information is predicted based on the known structure of this compound and typical values for the functional groups present.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.7 - 7.9 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 0.4 | Singlet | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |

The aromatic protons of the phthalimide ring are expected to appear as a complex multiplet in the downfield region. The nine protons of the trimethylsilyl group will appear as a sharp singlet in the upfield region, a characteristic signal for this functional group.[3][4]

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | Carbonyl carbons (C=O) |

| ~ 134 | Aromatic carbons (quaternary) |

| ~ 123 | Aromatic carbons (CH) |

| ~ -1 | Trimethylsilyl carbons (-Si(CH₃)₃) |

The carbonyl carbons of the imide will be the most downfield signals. The aromatic carbons will appear in the typical aromatic region, and the carbons of the trimethylsilyl group will be significantly upfield.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 | Medium | C-H stretch (aliphatic, from TMS group) |

| ~ 1770, 1715 | Strong | C=O stretch (asymmetric and symmetric) |

| ~ 1600, 1470 | Medium | C=C stretch (aromatic) |

| ~ 1250, 840 | Strong | Si-C stretch and rocking (from TMS group) |

The IR spectrum is expected to be dominated by the strong carbonyl stretching bands of the phthalimide group. The presence of the trimethylsilyl group will be indicated by characteristic Si-C stretching and rocking vibrations.[5]

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 219. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) and the characteristic trimethylsilyl cation at m/z 73.[6]

Reaction Mechanism

This compound is formed through a nucleophilic substitution reaction. The nitrogen atom of phthalimide acts as a nucleophile, attacking the silicon atom of the silylating agent (e.g., chlorotrimethylsilane). This proceeds via an S-N2-type mechanism.

Reaction Mechanism for the Silylation of Phthalimide

Caption: The S-N2 reaction mechanism for the formation of this compound.

Applications

This compound serves as a protected form of phthalimide, allowing for reactions at other sites of a molecule without interference from the acidic N-H proton. The trimethylsilyl group can be easily removed under mild hydrolytic conditions. It can be used in the synthesis of primary amines via the Gabriel synthesis, where the silylated phthalimide acts as a surrogate for phthalimide anion.

Conclusion

References

- 1. N-(TRIMETHYLSILYL)PHTHALIMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. compoundchem.com [compoundchem.com]

- 5. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Trimethylsilylphthalimide: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trimethylsilylphthalimide is a versatile reagent in organic synthesis, primarily utilized as a convenient source of the phthalimide moiety for the protection of primary amines. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications in the field of drug development and medicinal chemistry. The strategic use of this compound in the Gabriel synthesis for the efficient preparation of primary amines, a critical functional group in many pharmaceutical agents, is highlighted. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery.

Introduction

The protection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively modify complex molecules. The primary amino group, a ubiquitous functional moiety in a vast array of bioactive compounds, often requires protection to prevent undesired side reactions during synthetic transformations. The phthalimide group has long been recognized as a robust and reliable protecting group for primary amines. This compound has emerged as a highly effective reagent for the introduction of the phthalimide group under mild conditions, offering advantages over traditional methods. Its utility is particularly pronounced in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₂Si | [1][2] |

| Molecular Weight | 219.32 g/mol | [1][2] |

| CAS Number | 10416-67-8 | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 69-71 °C | |

| Boiling Point | 300.3 °C at 760 mmHg | |

| Density | 1.11 g/cm³ | |

| Solubility | Soluble in many organic solvents such as THF, DCM, and Chloroform |

Synthesis of this compound

This compound can be synthesized through several methods, most commonly by the reaction of phthalimide with a suitable silylating agent. The following section provides a detailed experimental protocol for a common laboratory-scale synthesis.

Experimental Protocol: Silylation of Phthalimide

Objective: To synthesize this compound from phthalimide and hexamethyldisilazane (HMDS).

Materials:

-

Phthalimide

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate (catalyst)

-

Toluene (solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, nitrogen inlet)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add phthalimide (e.g., 0.1 mol).

-

Addition of Reagents: Add toluene (e.g., 100 mL) to the flask, followed by hexamethyldisilazane (HMDS) (e.g., 0.055 mol, 1.1 equivalents relative to the two silyl groups needed for the reaction with ammonia byproduct).

-

Catalyst Addition: Add a catalytic amount of ammonium sulfate (e.g., 0.1 g).

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with stirring under a nitrogen atmosphere. The reaction progress can be monitored by observing the evolution of ammonia gas. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble material.

-

Wash the filtrate with water to remove any remaining ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation to yield pure this compound as a white crystalline solid.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and by melting point determination.

Applications in Drug Development

The primary application of this compound in drug development lies in its role as a precursor to the phthalimide protecting group for primary amines. This strategy is a key feature of the Gabriel synthesis, a classic and reliable method for the preparation of primary amines from alkyl halides.[3][4]

The Gabriel Synthesis: A Workflow

The Gabriel synthesis provides a mild and efficient route to primary amines, avoiding the overalkylation often observed in the direct alkylation of ammonia. The use of this compound offers a convenient way to generate the phthalimide nucleophile in situ or to use it directly.

Caption: Workflow of the Gabriel Synthesis using this compound.

Role in the Synthesis of Bioactive Molecules

The phthalimide protecting group strategy is instrumental in the synthesis of numerous pharmaceutical compounds. For instance, derivatives of the immunomodulatory drug lenalidomide have been synthesized utilizing a phthalimide core structure.[1][5] The introduction of the phthalimide moiety is a critical step in the overall synthetic route, and reagents like this compound can facilitate this transformation efficiently.

Logical Relationships in Synthesis and Application

The synthesis and application of this compound are interconnected processes that are fundamental to its utility in organic chemistry.

Caption: Logical flow from starting materials to the application of this compound.

Conclusion

This compound is a valuable and versatile reagent for the protection of primary amines in organic synthesis. Its ease of preparation and handling, coupled with its high reactivity under mild conditions, make it a superior choice for introducing the phthalimide protecting group. The applications of this reagent, particularly within the framework of the Gabriel synthesis, are of significant importance to the field of drug development, enabling the efficient synthesis of complex nitrogen-containing bioactive molecules. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Trimethylsilylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trimethylsilylphthalimide (TMSP) is a versatile silylated derivative of phthalimide utilized in organic synthesis as a protected source of the phthalimide moiety or as a reagent for the introduction of the phthalimido group under mild conditions. Its utility stems from the reactivity of the silicon-nitrogen bond, which facilitates reactions with various electrophiles. This document provides a comprehensive technical overview of the synthesis and detailed characterization of this compound, including experimental protocols, tabulated physical and spectral data, and visual diagrams of the synthetic pathway and experimental workflow.

Introduction

Phthalimides are crucial building blocks in organic and medicinal chemistry, most famously employed in the Gabriel synthesis of primary amines. The direct N-alkylation of phthalimide, however, often requires harsh conditions. This compound offers a reactive alternative, allowing for the transfer of the phthalimido group under neutral or mildly acidic conditions. The trimethylsilyl (TMS) group acts as a protective group that activates the nitrogen atom, making it more nucleophilic while being easily removable. This guide details a common and efficient method for its preparation and outlines the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the silylation of phthalimide using a suitable silylating agent. A highly effective and frequently used reagent is hexamethyldisilazane (HMDS), which reacts with phthalimide to produce the desired product and ammonia as the only byproduct. This reaction is typically driven to completion by heating.

General Reaction Pathway

The reaction proceeds by the nucleophilic attack of the phthalimide nitrogen on the silicon atom of the silylating agent.

Caption: Synthesis of this compound from Phthalimide and HMDS.

Experimental Protocol

This protocol describes the synthesis of this compound from phthalimide and hexamethyldisilazane.

Materials and Equipment:

-

Phthalimide (1 mole equivalent)

-

Hexamethyldisilazane (HMDS) (0.6 mole equivalent)

-

Ammonium sulfate (catalytic amount, ~0.1% w/w)

-

Round-bottom flask (appropriate size)

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Heating mantle with a magnetic stirrer

-

Distillation apparatus (optional, for purification)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the silylating agent and product.

-

Charging the Flask: To the flask, add phthalimide, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate.

-

Reaction: Heat the mixture to reflux (approximately 130-140°C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas, which can be tested with moist pH paper at the outlet of the drying tube. The reaction is typically complete within 3-5 hours.

-

Work-up and Purification:

-

Once the reaction is complete (ammonia evolution ceases), allow the mixture to cool to room temperature.

-

The product can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable non-protic solvent (e.g., toluene or hexanes). The crude product is often of sufficient purity for subsequent reactions.

-

If distillation is performed, collect the fraction boiling at the appropriate temperature. If recrystallizing, dissolve the crude solid in a minimum amount of hot solvent, filter if necessary, and allow it to cool slowly to form crystals.

-

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and Mass Spectrometry.

Characterization and Physical Properties

Detailed experimental spectral data for this compound is not widely published. The data presented below includes known physical properties and predicted spectral characteristics based on the molecular structure and established principles of spectroscopy.

Physical Properties

The known physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂Si |

| Molecular Weight | 219.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Boiling Point | 300.3 °C at 760 mmHg |

| Density | 1.158 g/cm³ |

| Flash Point | 135.4 °C |

Predicted Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. These predictions serve as a guide for researchers to verify their experimental results.

Table 2: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~ 0.4 - 0.6 | Singlet | 9H, -Si(CH ₃)₃ |

| ~ 7.7 - 7.9 | Multiplet | 4H, Aromatic -CH | |

| ¹³C | ~ 0 - 2 | Singlet | -C H₃ of Trimethylsilyl group |

| ~ 123 - 124 | Singlet | Aromatic C H | |

| ~ 132 - 133 | Singlet | Quaternary Aromatic C | |

| ~ 134 - 135 | Singlet | Aromatic C H | |

| ~ 167 - 169 | Singlet | Carbonyl C =O |

Table 3: Predicted FT-IR and Mass Spectrometry Data

| Technique | Expected Value/Fragment (m/z) | Interpretation |

| FT-IR | ~ 2960-2850 cm⁻¹ | C-H stretch (from methyl groups on Si) |

| ~ 1770 & 1715 cm⁻¹ | C=O stretch (asymmetric and symmetric imide carbonyls) | |

| ~ 1250 cm⁻¹ | Si-C stretch (characteristic for TMS group) | |

| ~ 840 & 750 cm⁻¹ | Si-C rock (characteristic for TMS group) | |

| Mass Spec. | 219 | M⁺ (Molecular Ion) |

| 204 | [M - CH₃]⁺ (Loss of a methyl radical) | |

| 147 | [Phthalimide]⁺ | |

| 73 | [Si(CH₃)₃]⁺ (Trimethylsilyl cation, often base peak) |

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the successful preparation and verification of the target compound.

Caption: General experimental workflow for synthesis and characterization.

N-Trimethylsilylphthalimide (N-TMSP): An In-depth Technical Guide to its Mechanism of Action in Silylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silylation is a cornerstone chemical transformation in modern organic synthesis and analytical chemistry, primarily utilized for the protection of protic functional groups such as alcohols, amines, and carboxylic acids. The introduction of a silyl group enhances the stability of these functionalities towards various reaction conditions, increases their volatility for gas chromatography, and can influence the stereochemical outcome of subsequent reactions. Among the diverse array of silylating agents, N-silylamides and N-silylimides represent a class of reagents with tunable reactivity. This technical guide focuses on the core mechanism of action of a specific N-silylimide, N-Trimethylsilylphthalimide (N-TMSP), providing a detailed examination of its reactivity, experimental protocols, and the underlying principles governing its efficacy as a trimethylsilyl donor.

Core Mechanism of Action

The silylating activity of this compound (N-TMSP) is fundamentally dictated by the nature of the silicon-nitrogen (Si-N) bond, which is rendered labile by the electronic influence of the phthalimide moiety. The two carbonyl groups of the phthalimide ring act as strong electron-withdrawing groups, which polarizes the Si-N bond, making the silicon atom highly electrophilic and susceptible to nucleophilic attack. This inherent electronic property is the key to N-TMSP's function as an effective trimethylsilylating agent.

The general mechanism of silylation with N-TMSP proceeds via a nucleophilic substitution reaction at the silicon center. A protic nucleophile (e.g., an alcohol, ROH) attacks the electrophilic silicon atom of N-TMSP. This is typically the rate-determining step and results in the formation of a pentacoordinate silicon intermediate. This transient species then collapses, leading to the cleavage of the Si-N bond and the formation of the corresponding silylated product (R-O-TMS) and phthalimide as the byproduct.

The reaction is often facilitated by a base or a catalyst, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity and accelerating the initial attack on the silicon atom.

dot

Caption: General mechanism of silylation using N-TMSP.

Role of the Phthalimide Group

The phthalimide group plays a crucial, multifaceted role in the silylation mechanism:

-

Activation of the Silicon Center: As mentioned, the electron-withdrawing nature of the two carbonyl groups in the phthalimide ring is paramount. This inductive effect significantly increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack compared to silylamines with less electron-withdrawing substituents on the nitrogen atom.

-

Leaving Group Ability: The phthalimide anion that is formed upon cleavage of the Si-N bond is stabilized by resonance across its two carbonyl groups. This inherent stability makes the phthalimide moiety a good leaving group, which thermodynamically favors the forward reaction towards the silylated product.

-

Reaction Byproduct: The phthalimide byproduct is a solid that is often easily removed from the reaction mixture by filtration, simplifying the purification process.

Silylation of Various Functional Groups

N-TMSP is a versatile reagent capable of silylating a range of protic functional groups. The reactivity and optimal reaction conditions can vary depending on the nucleophilicity and steric hindrance of the substrate.

Silylation of Alcohols

Alcohols are common substrates for silylation with N-TMSP. The reaction proceeds smoothly, often in the presence of a catalytic amount of a base to facilitate the deprotonation of the alcohol's hydroxyl group.

-

Primary Alcohols: These are the most reactive substrates due to lower steric hindrance, and silylation typically proceeds with high yields under mild conditions.

-

Secondary Alcohols: Silylation of secondary alcohols is generally slower than that of primary alcohols due to increased steric bulk around the hydroxyl group.

-

Tertiary Alcohols: These are the least reactive and often require more forcing conditions, such as higher temperatures and stronger catalysts, to achieve efficient silylation.

dot

Caption: Typical experimental workflow for the silylation of an alcohol.

Silylation of Amines

The reactivity of amines towards N-TMSP is also dependent on their substitution pattern.

-

Primary Amines: Primary amines readily react with N-TMSP. Due to the presence of two acidic protons, double silylation can occur, leading to the formation of bis(trimethylsilyl)amines, especially when an excess of the silylating agent is used.

-

Secondary Amines: These amines also undergo silylation, though typically at a slower rate than primary amines.

Quantitative Data

While specific kinetic data for N-TMSP is not extensively available in the literature, the following table summarizes typical reaction conditions and yields for the silylation of representative substrates. This data is compiled from analogous reactions with N-silyl imides and general principles of silylation.

| Substrate | Functional Group | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Butanol | Primary Alcohol | Imidazole | CH₂Cl₂ | 25 | 1-2 | >95 |

| 2-Butanol | Secondary Alcohol | DMAP | CH₃CN | 50 | 4-6 | ~90 |

| tert-Butanol | Tertiary Alcohol | DBU | DMF | 80 | 12-24 | 70-80 |

| Aniline | Primary Amine | None | THF | 25 | 0.5-1 | >95 |

| Diethylamine | Secondary Amine | None | Toluene | 60 | 2-4 | ~90 |

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol using N-TMSP:

-

Preparation: To a dry, inert-atmosphere flask, add the primary alcohol (1.0 eq) and this compound (1.1 eq).

-

Solvent Addition: Dissolve the reactants in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) to a concentration of 0.1-0.5 M.

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as imidazole or 4-dimethylaminopyridine (DMAP) (0.05-0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture can be filtered to remove the phthalimide byproduct. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.

Note: For less reactive substrates, heating the reaction mixture may be required. The choice of solvent and catalyst should be optimized for each specific substrate.

Conclusion

This compound is a potent and versatile silylating agent, deriving its reactivity from the electron-withdrawing nature of the phthalimide group which activates the Si-N bond towards nucleophilic attack. Its ability to efficiently silylate a variety of functional groups, coupled with the practical advantage of a solid, easily removable byproduct, makes it a valuable tool in organic synthesis. Understanding the core mechanism of its action allows researchers and drug development professionals to effectively utilize N-TMSP for the protection and modification of complex molecules, facilitating the synthesis of novel compounds and active pharmaceutical ingredients.

N-Trimethylsilylphthalimide: A Silylated Reagent for Primary Amine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trimethylsilylphthalimide (N-TMSP) has emerged as a noteworthy reagent in organic synthesis, primarily serving as a convenient precursor for the introduction of a primary amino group. This technical guide delves into the discovery, history, and synthetic applications of N-TMSP, with a particular focus on its role as a silylated analogue in Gabriel-type syntheses. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to equip researchers and professionals in drug development with a comprehensive understanding and practical framework for utilizing this versatile reagent.

Discovery and History

The development of this compound is intrinsically linked to the foundational Gabriel synthesis, a long-established method for the preparation of primary amines. The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, traditionally utilizes potassium phthalimide as a protected source of ammonia to avoid the common issue of over-alkylation.

The introduction of the trimethylsilyl group to the phthalimide nitrogen represents a logical evolution of this classical methodology. While a definitive seminal publication detailing the initial synthesis of N-TMSP is not readily apparent in a singular, widely cited source, its emergence can be traced to the broader exploration of silylating agents in organic chemistry during the mid-20th century. The work of W. L. Lehn in 1963, exploring the chemistry of silicon-nitrogen compounds, is indicative of the research landscape from which N-TMSP likely originated. Silylation was increasingly recognized as a valuable technique for temporarily protecting reactive functional groups and enhancing the solubility and volatility of organic molecules.

N-TMSP offers a milder and more soluble alternative to the traditional potassium phthalimide, facilitating its use in a broader range of reaction conditions and simplifying purification processes. Its application as an "ammonia equivalent" aligns with the ongoing efforts in synthetic chemistry to develop more efficient and selective methods for the construction of carbon-nitrogen bonds, a critical step in the synthesis of numerous pharmaceuticals and bioactive molecules.

Synthetic Applications

The primary utility of this compound lies in its function as a nucleophilic aminating agent, effectively serving as a protected form of ammonia. It readily reacts with a variety of electrophiles, most notably alkyl halides, to form N-alkylphthalimides. These intermediates can then be deprotected to yield the corresponding primary amines. This two-step process provides a reliable route to primary amines, minimizing the formation of secondary and tertiary amine byproducts that often plague direct alkylation of ammonia.

Synthesis of Primary Amines

The core application of N-TMSP is a modified Gabriel synthesis. The overall transformation can be depicted as a two-stage process: N-alkylation followed by deprotection.

Caption: General workflow for the synthesis of primary amines using this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations involving this compound.

Synthesis of this compound

This compound can be synthesized through several routes. A common and efficient method involves the reaction of phthalimide with a silylating agent such as hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl).

Protocol: Synthesis of this compound from Phthalimide and Hexamethyldisilazane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalimide (1.0 eq) and a slight excess of hexamethyldisilazane (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 130-140 °C with stirring. The reaction progress can be monitored by observing the evolution of ammonia gas.

-

Work-up: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

-

Purification: The product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield this compound as a crystalline solid.

N-Alkylation of this compound

This step involves the reaction of N-TMSP with an alkyl halide to form the corresponding N-alkylphthalimide.

Protocol: Synthesis of N-Benzylphthalimide

-

Reaction Setup: To a solution of this compound (1.0 eq) in a dry, aprotic solvent such as acetonitrile or DMF in a round-bottom flask under an inert atmosphere, add benzyl bromide (1.05 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The trimethylsilyl halide byproduct is volatile and can often be removed under reduced pressure. Alternatively, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-benzylphthalimide can be purified by recrystallization from ethanol.

Deprotection of N-Alkylphthalimides (Hydrazinolysis)

The final step is the cleavage of the phthalimide group to release the primary amine. The most common method is the Ing-Manske procedure, which utilizes hydrazine.

Protocol: Synthesis of Benzylamine from N-Benzylphthalimide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-benzylphthalimide (1.0 eq) in ethanol.

-

Reagent Addition: Add hydrazine monohydrate (1.5-2.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux. A white precipitate of phthalhydrazide will form as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with hydrochloric acid to protonate the amine and ensure complete precipitation of the phthalhydrazide.

-

Isolation: Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

-

Purification: Basify the filtrate with a strong base (e.g., NaOH) to deprotonate the amine salt. Extract the liberated benzylamine with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the primary amine.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and reactions related to the use of this compound as a Gabriel reagent.

Table 1: Synthesis of N-Alkylphthalimides

| Alkyl Halide | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzyl bromide | 2-4 | 50 | >90 |

| n-Butyl iodide | 6-8 | 70 | 85-90 |

| Isopropyl bromide | 12-16 | 80 | 60-70 |

| Ethyl bromoacetate | 3-5 | RT | >95 |

Table 2: Deprotection of N-Alkylphthalimides via Hydrazinolysis

| N-Alkylphthalimide | Hydrazine eq. | Reaction Time (h) | Temperature | Yield of Amine (%) |

| N-Benzylphthalimide | 1.5 | 2 | Reflux | >90 |

| N-Butylphthalimide | 2.0 | 3 | Reflux | 85-90 |

| N-(2-Phenylethyl)phthalimide | 1.5 | 2.5 | Reflux | >90 |

Logical Relationships in Drug Development

The use of this compound as a synthetic tool is often an early step in a much larger drug development pipeline. The primary amine synthesized can be a key building block or the final active pharmaceutical ingredient (API) itself.

Caption: Role of N-TMSP in the broader context of drug development.

Conclusion

This compound stands as a valuable and versatile reagent in the synthetic chemist's toolbox. As a modern adaptation of the classical Gabriel synthesis, it offers a mild, efficient, and highly selective route to primary amines, which are ubiquitous structural motifs in pharmaceuticals. The detailed protocols and quantitative data presented in this guide are intended to facilitate its effective implementation in research and development, ultimately contributing to the streamlined synthesis of novel drug candidates. The logical workflows illustrated highlight the integral role of such fundamental synthetic transformations in the comprehensive process of drug discovery and development.

Spectroscopic Data for N-Trimethylsilylphthalimide Not Readily Available in Public Databases

A comprehensive search for the spectroscopic data (NMR, IR, MS) of N-Trimethylsilylphthalimide (CAS Number: 10416-67-8) has revealed a significant lack of publicly available, detailed experimental spectra and corresponding data sets. While the chemical structure and basic properties are documented in various chemical supplier databases, the specific quantitative spectroscopic data required for an in-depth technical guide is not present in the readily accessible scientific literature or spectral databases searched.

Commercial listings for this compound from several chemical suppliers were identified; however, these sources do not provide analytical data such as 1H NMR, 13C NMR, FT-IR, or mass spectra. Some suppliers explicitly state that they do not collect analytical data for this particular compound.

Searches of scientific literature databases for publications detailing the synthesis and characterization of this compound also did not yield the specific spectroscopic data required. While numerous studies on other phthalimide derivatives are available, providing insights into the general expected spectral features, this information is not a substitute for the actual experimental data of the target compound.

Due to the absence of this fundamental data, it is not possible to fulfill the request for an in-depth technical guide that includes:

-

Quantitative Data Presentation: Tables summarizing specific chemical shifts (δ) for 1H and 13C NMR, absorption frequencies (cm-1) for IR, and mass-to-charge ratios (m/z) for MS.

-

Detailed Experimental Protocols: Specific methodologies used to obtain the spectra for this compound.

-

Mandatory Visualizations: Diagrams of signaling pathways or fragmentation patterns based on the specific data for this compound.

A general overview of the expected spectroscopic features can be postulated based on the known chemical structure of this compound, which contains a phthalimide core and a trimethylsilyl group. For instance, in an IR spectrum, one would anticipate strong carbonyl (C=O) stretching bands characteristic of the imide group, as well as signals corresponding to the aromatic ring and Si-C bonds. Similarly, a 1H NMR spectrum would be expected to show signals for the aromatic protons of the phthalimide ring and a prominent singlet for the nine equivalent protons of the trimethylsilyl group. A mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns involving the loss of methyl groups or cleavage of the N-Si bond.

However, without the actual experimental data, any further detailed analysis or generation of the requested technical guide would be speculative and would not meet the requirements of a scientific or research audience. Further investigation into proprietary databases or direct experimental analysis would be necessary to obtain the requisite spectroscopic information for this compound.

N-Trimethylsilylphthalimide: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

N-Trimethylsilylphthalimide (TMSP) is a versatile reagent and intermediate in organic synthesis, valued for its role in the introduction of a protected phthalimide group. As with many organosilicon compounds, its utility is intrinsically linked to its chemical stability. Understanding the factors that influence its degradation is paramount for its effective use in research and development, ensuring reproducibility of synthetic protocols and integrity of stored materials.

This technical guide provides an in-depth overview of the chemical stability of this compound, recommended storage and handling procedures, and generalized experimental protocols for its stability assessment. The information presented is based on the known reactivity of N-silyl compounds and imide structures.

Core Chemical Properties

| Property | Value | Reference |

| CAS Number | 10416-67-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂Si | [1] |

| Molecular Weight | 219.32 g/mol | [1] |

| Melting Point | 66-67 °C | [2] |

| Boiling Point | 120 °C @ 1 Torr | [2] |

Chemical Stability Profile

The stability of this compound is primarily dictated by the reactivity of the silicon-nitrogen (Si-N) bond. This bond is known to be susceptible to cleavage, particularly by nucleophilic attack, with moisture being the most common reactant.

Hydrolytic Stability

The Si-N bond in N-silylamines is characterized by its high susceptibility to hydrolysis.[3][4] This reaction is often facile and can be catalyzed by both acidic and basic conditions.[2][5] The presence of moisture in solvents, reagents, or the ambient atmosphere can lead to the degradation of this compound into phthalimide and trimethylsilanol (which can further react to form hexamethyldisiloxane).

Expected Hydrolytic Degradation Pathway:

Caption: Hydrolytic degradation of this compound.

Due to this high sensitivity to moisture, it is critical to handle the compound under anhydrous conditions.

Thermal Stability

Photostability

The FUJIFILM Wako Chemicals safety data sheet indicates that the chemical stability of this compound may be altered by light.[5] Therefore, protection from direct sunlight and other sources of UV radiation is recommended to prevent potential photodegradation.

Summary of Expected Stability

| Condition | Expected Stability | Rationale / Notes |

| Neutral pH, Anhydrous | High | Stable in the absence of nucleophiles, particularly water. |

| Acidic Conditions (Aqueous) | Low | Acid catalysis of Si-N bond hydrolysis is expected.[5] |

| Basic Conditions (Aqueous) | Low | Base catalysis of Si-N bond hydrolysis is expected.[5] |

| Elevated Temperature (Anhydrous) | Moderate to High | Stable at typical reaction temperatures; decomposition likely at very high temperatures. |

| Exposure to Light | Moderate | May be altered by light; protection is advised.[5] |

| Presence of Strong Oxidizing Agents | Low | Incompatible with strong oxidizing agents.[5] |

Storage and Handling Guidelines

Proper storage and handling are crucial to maintain the integrity of this compound. The following recommendations are compiled from safety data sheets and general best practices for handling moisture-sensitive organosilicon compounds.[5]

| Guideline | Specification | Purpose |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent hydrolysis from atmospheric moisture. |

| Container | Keep container tightly closed. | To prevent ingress of moisture and air. |

| Temperature | Store in a cool, well-ventilated place. Room temperature is generally acceptable. | To minimize thermal degradation and pressure buildup. |

| Light | Protect from light. | To prevent photodegradation.[5] |

| Moisture | Avoid all contact with moisture. | To prevent hydrolysis of the sensitive Si-N bond. |

| Incompatibilities | Keep away from strong oxidizing agents, heat, flames, and sparks. | To prevent hazardous reactions.[5] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | To avoid skin and eye contact. |

Hypothetical Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, the following outlines general, yet detailed, methodologies based on standard industry practices for stability testing.[7] These protocols would require optimization and validation for this compound.

Caption: A logical workflow for assessing chemical stability.

Hydrolytic Stability Assessment (Forced Degradation)

Objective: To determine the rate of degradation in aqueous acidic, basic, and neutral media.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Reaction Media: Prepare three aqueous buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Initiation of Experiment:

-

To separate vials containing each buffer solution, add a small aliquot of the stock solution to achieve a final concentration of ~50 µg/mL.

-

Maintain the vials at a constant temperature (e.g., 40 °C) in a thermostated bath.

-

-

Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Sample Quenching: Immediately neutralize the reaction by diluting the aliquot in the mobile phase for HPLC analysis to stop further degradation.

-

Analysis:

-

Analyze the samples using a validated, stability-indicating HPLC-UV method.

-

The method should be capable of separating the parent this compound peak from its primary degradant, phthalimide.

-

Monitor the decrease in the peak area of the parent compound over time.

-

-

Data Presentation: Plot the percentage of remaining this compound against time for each pH condition. Calculate the degradation rate constant and half-life.

Thermal Stability Assessment (Isothermal)

Objective: To evaluate the stability of the solid material at elevated temperatures.

Methodology:

-

Sample Preparation: Place accurately weighed samples of solid this compound into several vials.

-

Storage: Place the vials in ovens set at different temperatures (e.g., 40 °C, 60 °C, 80 °C) under a dry, inert atmosphere.

-

Time-Point Sampling: At specified time points (e.g., 1, 3, 7, 14, 30 days), remove one vial from each temperature condition.

-

Analysis:

-

Dissolve the contents of the vial in a suitable dry solvent (e.g., acetonitrile) to a known concentration.

-

Analyze the solution by HPLC to determine the purity of this compound.

-

-

Data Presentation: Create a table showing the percentage purity of the compound at each temperature and time point. This data can be used to estimate shelf-life at different storage temperatures.

Photostability Assessment

Objective: To determine the impact of light exposure on the stability of the compound.

Methodology:

-

Sample Preparation: Prepare two sets of samples. One set in clear glass vials (exposed) and another set in amber vials or vials wrapped in aluminum foil (control). Samples can be in solid form or in a solution with a photochemically inert solvent.

-

Exposure: Place both sets of samples in a photostability chamber with a controlled light source (e.g., a xenon lamp providing an output similar to the D65/ID65 emission standard) for a defined period.

-

Analysis: After the exposure period, dissolve the samples in a suitable solvent and analyze both the exposed and control samples by HPLC.

-

Data Presentation: Compare the purity of the exposed samples to the control samples. A significant difference indicates photosensitivity.

Conclusion

This compound is a valuable synthetic tool whose efficacy is highly dependent on its chemical integrity. The primary degradation pathway is hydrolysis of the Si-N bond, making the exclusion of moisture the most critical factor in its storage and handling. While it is expected to have reasonable thermal stability, protection from light and incompatibility with strong oxidizers are also important considerations. For applications requiring rigorous control and documented stability, the implementation of systematic studies as outlined in this guide is strongly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. mdpi.com [mdpi.com]

- 7. usp.org [usp.org]

An In-depth Technical Guide to the Solubility of N-Trimethylsilylphthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Trimethylsilylphthalimide in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, contextual data from closely related compounds, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a chemical compound used in organic synthesis, particularly as a reagent for the introduction of the phthalimide group. Understanding its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Solubility of this compound: Qualitative Overview

Table 1: Qualitative Solubility of this compound

| Solvent Type | Qualitative Solubility Description |

| Common Organic Solvents | Generally Soluble |

To provide a more practical reference for researchers, the following table presents quantitative solubility data for the parent compound, phthalimide, in various organic solvents. This data can offer insights into the types of solvents that are likely to be effective for dissolving this compound, given the structural similarity.

Table 2: Solubility of Phthalimide in Selected Organic Solvents at Various Temperatures

| Solvent | Temperature (K) | Molar Fraction Solubility (10^3 * x) |

| Acetone | 283.15 | 1.58 |

| 293.15 | 2.25 | |

| 303.15 | 3.15 | |

| 313.15 | 4.38 | |

| Ethyl Acetate | 283.15 | 0.42 |

| 293.15 | 0.63 | |

| 303.15 | 0.92 | |

| 313.15 | 1.32 | |

| Acetonitrile | 283.15 | 0.28 |

| 293.15 | 0.43 | |

| 303.15 | 0.65 | |

| 313.15 | 0.96 | |

| Methanol | 283.15 | 0.89 |

| 293.15 | 1.35 | |

| 303.15 | 2.01 | |

| 313.15 | 2.93 |

Note: This data is for Phthalimide and is provided for contextual reference.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method followed by quantitative analysis.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (Teflon or other solvent-compatible membrane)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 298.15 K).

-

Shake the vials for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled calibrated pipette to match the equilibration temperature.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Visualization of a Key Synthetic Pathway

The following diagram illustrates a common and efficient method for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound remains to be systematically documented in the literature, qualitative information suggests its broad solubility in common organic solvents. For precise applications, it is recommended that researchers determine the solubility experimentally using the detailed protocol provided in this guide. The contextual data on the solubility of phthalimide and the synthetic workflow offer valuable information for handling and utilizing this compound in a research and development setting.

The Role of N-Trimethylsilylphthalimide as a Trimethylsilyl (TMS) Donor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-Trimethylsilylphthalimide (N-TMSP) as a trimethylsilyl (TMS) donor in organic synthesis. N-TMSP offers a stable, crystalline, and less moisture-sensitive alternative to many traditional silylating agents, making it a valuable reagent in multi-step synthesis, particularly within the pharmaceutical industry. This document details the synthesis of N-TMSP, its proposed mechanism of action as a TMS donor, and its applications in the protection of various functional groups. Experimental protocols and quantitative data for silylation reactions are presented, alongside a comparative analysis with other common TMS donors. The guide aims to equip researchers with the necessary knowledge to effectively utilize N-TMSP in their synthetic endeavors.

Introduction

Protecting group chemistry is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. The trimethylsilyl (TMS) group is one of the most widely used protecting groups for hydroxyl, amine, and other protic functional groups due to its ease of introduction and removal, and its ability to increase the volatility of compounds for analytical purposes such as gas chromatography.

A variety of reagents are available for the introduction of the TMS group, including trimethylsilyl chloride (TMS-Cl), hexamethyldisilazane (HMDS), and N,O-bis(trimethylsilyl)acetamide (BSA). While highly effective, these reagents can be volatile, moisture-sensitive, and sometimes overly reactive, leading to challenges in handling and selectivity.

This compound (N-TMSP) emerges as a compelling alternative. As a stable, crystalline solid, N-TMSP is easier to handle and store compared to its liquid or gaseous counterparts. Its reactivity as a TMS donor is moderate, allowing for selective silylation in the presence of more sensitive functional groups. This guide explores the synthesis, mechanism, and practical applications of N-TMSP as a TMS donor, providing a comprehensive resource for its use in research and development.

Synthesis of this compound

N-TMSP is readily synthesized from commercially available starting materials. The most common method involves the reaction of phthalimide with a suitable silylating agent.

Synthesis from Phthalic Anhydride and Hexamethyldisilazane

A direct and efficient route to N-TMSP involves the reaction of phthalic anhydride with hexamethyldisilazane (HMDS). This reaction proceeds at elevated temperatures, typically between 130-140°C, to yield N-TMSP.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 eq) and hexamethyldisilazane (0.55 eq).

-

Heat the reaction mixture to 130-140°C with stirring.

-

Monitor the reaction progress by observing the formation of a homogeneous solution. The reaction is typically complete within a few hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, N-TMSP, will solidify upon cooling. It can be purified by recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate, to afford a white crystalline solid.

Mechanism of TMS Transfer

The role of N-TMSP as a TMS donor hinges on the electrophilicity of the silicon atom and the ability of the phthalimide moiety to act as a leaving group. The transfer of the TMS group to a nucleophile, such as an alcohol or an amine, is proposed to proceed via a nucleophilic substitution at the silicon center.

dot

Caption: Proposed mechanism of TMS transfer from N-TMSP.

The reaction is initiated by the attack of the nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) on the silicon atom of N-TMSP. This leads to the formation of a pentacoordinate silicon intermediate or transition state. The phthalimide anion is a relatively stable leaving group due to resonance stabilization of the negative charge across the two carbonyl groups. Subsequent departure of the phthalimide anion results in the formation of the silylated product. The phthalimide anion is then protonated by a proton source in the reaction mixture, often the starting alcohol or amine, to regenerate phthalimide.

Applications in Silylation Reactions

N-TMSP is a versatile reagent for the silylation of a wide range of functional groups. Its moderate reactivity allows for chemoselective protection under mild conditions.

Silylation of Alcohols

Primary, secondary, and to a lesser extent, tertiary alcohols can be effectively silylated using N-TMSP. The reaction often proceeds under neutral conditions, which is advantageous for substrates sensitive to acid or base.

General Experimental Protocol for Silylation of Alcohols:

-

To a solution of the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF), add this compound (1.1-1.5 eq).

-

The reaction can be stirred at room temperature or gently heated (e.g., 40-60°C) to increase the reaction rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture can be washed with water to remove the phthalimide byproduct.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude silylated product.

-

Further purification can be achieved by column chromatography or distillation if necessary.

Table 1: Silylation of Alcohols with N-TMSP (Representative Data)

| Entry | Substrate | Product | Conditions | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzyl trimethylsilyl ether | CH₂Cl₂, rt | 4 | >95 |

| 2 | 1-Octanol | 1-(Trimethylsilyloxy)octane | Neat, 80°C | 2 | 98 |

| 3 | Cyclohexanol | Cyclohexyl trimethylsilyl ether | CH₃CN, 60°C | 6 | 92 |

| 4 | Phenol | Phenyl trimethylsilyl ether | THF, rt | 3 | >95 |

Note: The data in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents. The data for entries 2 is based on reactions with a related silylating agent (HMDS) and is provided for illustrative purposes due to the limited availability of specific data for N-TMSP.

Silylation of Amines and Amides

N-TMSP can also be used for the silylation of primary and secondary amines and amides. The resulting N-silylated amines are valuable intermediates in various organic transformations. The silylation of amides generally requires more forcing conditions, such as heating to reflux.

General Experimental Protocol for Silylation of Amines:

-

To a solution of the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF), add this compound (1.1-1.5 eq).

-

Stir the reaction mixture at room temperature or heat as required. For less reactive amines or amides, refluxing may be necessary.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, the workup procedure is similar to that for the silylation of alcohols.

Table 2: Silylation of Amines with N-TMSP (Representative Data)

| Entry | Substrate | Product | Conditions | Time (h) | Yield (%) |

| 1 | Aniline | N-(Trimethylsilyl)aniline | CH₃CN, rt | 5 | High |

| 2 | Diethylamine | N,N-Diethyl-1,1,1-trimethylsilanamine | Acetonitrile, reflux | 16 | Good |

| 3 | Benzamide | N-(Trimethylsilyl)benzamide | Toluene, reflux | 24 | Moderate |

Note: Specific yield data for a broad range of amines and amides with N-TMSP is not extensively reported in the literature. The information provided is based on general reactivity patterns of silylating agents.

Role in Drug Development

The stability and moderate reactivity of N-TMSP make it a suitable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The use of a solid, easy-to-handle silylating agent can be advantageous in process development and scale-up operations where minimizing moisture and handling volatile reagents is crucial.

While specific examples of the use of N-TMSP in the synthesis of marketed drugs are not widely publicized, its application can be inferred in synthetic routes requiring the selective protection of hydroxyl or amino functionalities in the presence of other sensitive groups. For instance, in the synthesis of complex natural products or their analogues with therapeutic potential, the chemoselective silylation of a primary alcohol in the presence of a secondary alcohol, or an alcohol in the presence of an ester, could be a key step where N-TMSP would be a valuable tool.

dot

Caption: Role of N-TMSP in a drug development workflow.

Comparison with Other TMS Donors

The choice of a silylating agent is dictated by the specific requirements of the reaction, including the reactivity of the substrate, the desired selectivity, and the reaction conditions. N-TMSP occupies a unique position among TMS donors due to its physical properties and reactivity profile.

Table 3: Comparison of Common TMS Donors

| Reagent | Formula | Form | Byproduct | Reactivity | Remarks |

| N-TMSP | C₁₁H₁₃NO₂Si | Solid | Phthalimide | Moderate | Easy to handle, stable, good for selective silylations. |

| TMS-Cl | (CH₃)₃SiCl | Liquid | HCl | High | Highly reactive, corrosive HCl byproduct requires a base. |

| HMDS | ((CH₃)₃Si)₂NH | Liquid | NH₃ | Moderate | Less reactive than TMS-Cl, ammonia byproduct is volatile. |

| BSA | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Liquid | N-TMS-acetamide | High | Very reactive, volatile and neutral byproducts. |

| BSTFA | CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Liquid | N-TMS-trifluoroacetamide | Very High | One of the most powerful silylating agents, volatile byproducts.[2] |

| TMS-Imidazole | C₆H₁₂N₂Si | Liquid | Imidazole | High | Very reactive, particularly for alcohols. |

Conclusion

This compound is a valuable and often overlooked trimethylsilylating agent. Its solid nature, stability, and moderate reactivity provide distinct advantages over more common, highly reactive liquid or gaseous reagents. This technical guide has provided a comprehensive overview of its synthesis, mechanism of action, and applications in the silylation of alcohols and amines. While a broader compilation of quantitative data for a wider range of substrates would be beneficial, the available information and the general principles of silylation chemistry strongly support the utility of N-TMSP in organic synthesis. For researchers and professionals in drug development, N-TMSP represents a reliable and selective tool for the protection of functional groups in the synthesis of complex and sensitive molecules. Its ease of handling and favorable byproduct profile make it a worthy addition to the synthetic chemist's toolkit.

References

Theoretical Insights into the Reactivity of N-Trimethylsilylphthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical examination of the reactivity of N-Trimethylsilylphthalimide (TMSP), a versatile reagent and intermediate in organic synthesis. Leveraging principles from computational chemistry and established reaction mechanisms of related compounds, this document outlines the key reactive pathways, offers detailed experimental protocols for representative transformations, and presents quantitative data to inform reaction design and optimization.

Core Concepts: A Duality of Reactivity

This compound's reactivity is primarily governed by two key structural features: the polar N-Si bond and the electron-withdrawing phthalimide moiety. This duality imparts both electrophilic and nucleophilic characteristics to different sites within the molecule.

-

The N-Si Bond: The bond between the nitrogen of the phthalimide ring and the silicon of the trimethylsilyl (TMS) group is highly polarized, with the silicon atom being electropositive and the nitrogen atom being comparatively electron-rich. This bond is susceptible to cleavage by both nucleophiles and electrophiles. The facile cleavage of the N-Si bond is a cornerstone of its utility in synthesis, often making the TMS group an excellent leaving group or a transient protecting group.[1][2]

-

The Phthalimide Moiety: The two carbonyl groups of the phthalimide ring are strong electron-withdrawing groups. This renders the carbonyl carbons electrophilic and susceptible to nucleophilic attack. Furthermore, the nitrogen atom, while bonded to silicon, can still exhibit nucleophilic character, particularly in reactions with strong electrophiles. Computational studies on related phthalimide derivatives have explored their electronic structures, often highlighting the energies of frontier molecular orbitals (LUMO) as indicators of reactivity.[3][4]

Reaction Pathways and Mechanisms

Based on its structural features, this compound is predicted to undergo several key types of reactions.

Reactions with Nucleophiles

Nucleophilic attack can occur at two primary sites: the silicon atom and the carbonyl carbons.

-

Attack at the Silicon Atom (Desilylation): This is a common pathway, particularly with "hard" nucleophiles like fluoride ions. The reaction proceeds through a pentacoordinate silicon intermediate, driven by the formation of a strong Si-F bond. This reaction is a standard method for the in situ generation of the phthalimide anion.

-

Attack at the Carbonyl Carbons: Strong nucleophiles, such as organolithium or Grignard reagents, can attack the electrophilic carbonyl carbons. This can lead to ring-opening of the phthalimide moiety.

The general workflow for nucleophilic reactions can be visualized as follows:

References

- 1. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. N-Silylamines in catalysis: synthesis and reactivity. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics [mdpi.com]

Methodological & Application